molecular formula C17H16ClNO3 B5850920 N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide

N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B5850920
M. Wt: 317.8 g/mol
InChI Key: QUKGQTGJYKJDBU-BJMVGYQFSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its anti-inflammatory and anti-cancer properties. In materials science, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been used to synthesize new materials with improved properties. In organic electronics, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a building block for the synthesis of new organic semiconductors.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been proposed that N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide may act as a covalent inhibitor of enzymes involved in inflammation and cancer. N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. However, more research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is its high yield synthesis method. N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide can also be easily purified through recrystallization. However, one limitation of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide. One direction is to further study its anti-inflammatory and anti-cancer properties and to identify the enzymes that it inhibits. Another direction is to explore its potential applications in materials science and organic electronics. Additionally, research can be conducted to improve the solubility of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide in water to make it more versatile in lab experiments.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a reaction between 5-chloro-2-methoxyaniline and 4-methoxyphenylacetic acid, followed by dehydration with acetic anhydride. The resulting product is purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide in a high yield.

properties

IUPAC Name

(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-14-7-3-12(4-8-14)5-10-17(20)19-15-11-13(18)6-9-16(15)22-2/h3-11H,1-2H3,(H,19,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKGQTGJYKJDBU-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide

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